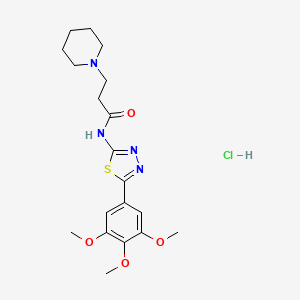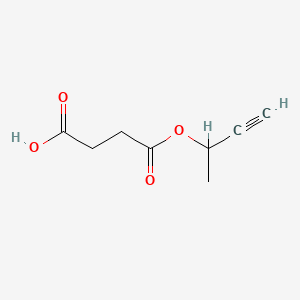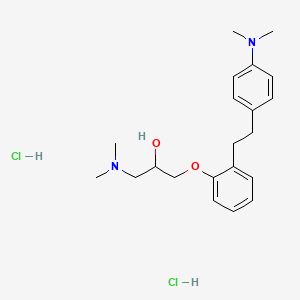![molecular formula C25H21Cl2N5S B12692051 3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile CAS No. 93942-24-6](/img/structure/B12692051.png)
3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile is a complex organic compound with the molecular formula C18H15Cl2N5S It is characterized by the presence of a benzothiazole ring substituted with dichloro groups, an azo linkage, and a phenylpropylamino group attached to a propiononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable dichlorobenzene derivative under acidic conditions.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline or its derivatives. This step forms the azo linkage.
Attachment of the Phenylpropylamino Group: The resulting azo compound is further reacted with 3-phenylpropylamine under basic conditions to introduce the phenylpropylamino group.
Formation of the Propiononitrile Moiety: Finally, the compound is treated with acrylonitrile under suitable conditions to form the propiononitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.
Substitution: The dichloro groups on the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of corresponding amines from the azo linkage.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propiononitrile
- 5,6-Dichlorobenzothiazol-2-yl azo derivatives
Uniqueness
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile is unique due to its specific substitution pattern and the presence of the phenylpropylamino group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
93942-24-6 |
|---|---|
Molecular Formula |
C25H21Cl2N5S |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C25H21Cl2N5S/c26-21-13-14-22-24(23(21)27)33-25(29-22)31-30-19-9-11-20(12-10-19)32(17-5-15-28)16-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14H,4-5,8,16-17H2 |
InChI Key |
PSXCLXSGZXHCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




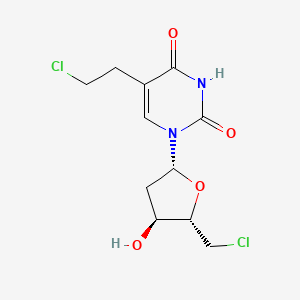

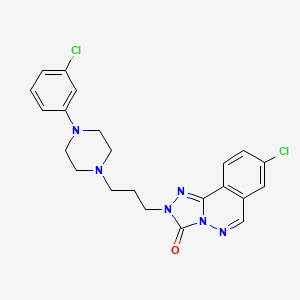
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
